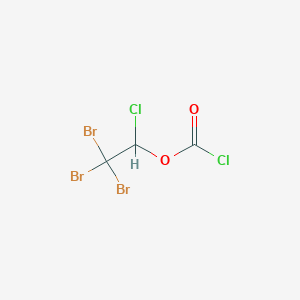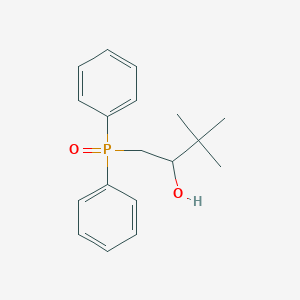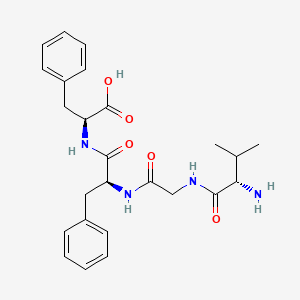
H-Val-Gly-Phe-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of the amino acids valine, glycine, phenylalanine, and phenylalanine. This compound is notable for its role in peptide self-assembly and its applications in nanomedicine. The presence of the phenylalanine residues contributes to its ability to form stable nanostructures through π-π stacking interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:
Coupling: The first amino acid (valine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is added using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for phenylalanine and phenylalanine.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .
Analyse Chemischer Reaktionen
Types of Reactions
H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones from phenylalanine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and nanostructure formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for drug delivery systems and as a component of biomaterials for tissue engineering.
Industry: Utilized in the development of hydrogels and nanomaterials for various applications
Wirkmechanismus
The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Leu-Gly-Phe-Phe-OH: Similar structure but with leucine instead of valine.
H-Val-Gly-Phe-Leu-OH: Similar structure but with leucine instead of the second phenylalanine.
H-Phe-Phe-OH: A shorter peptide with only two phenylalanine residues.
Uniqueness
H-Val-Gly-Phe-Phe-OH is unique due to its specific sequence that promotes self-assembly into nanostructures. The presence of two phenylalanine residues enhances its ability to form stable π-π stacking interactions, making it particularly effective for applications in nanomedicine .
Eigenschaften
CAS-Nummer |
121139-01-3 |
|---|---|
Molekularformel |
C25H32N4O5 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1 |
InChI-Schlüssel |
YIECEDXLXIGTHX-ONTIZHBOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)

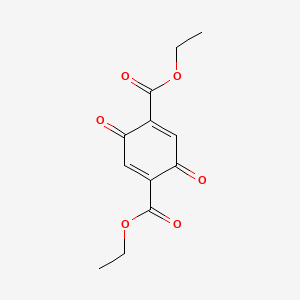
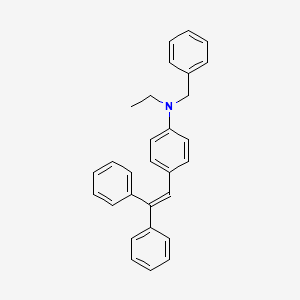


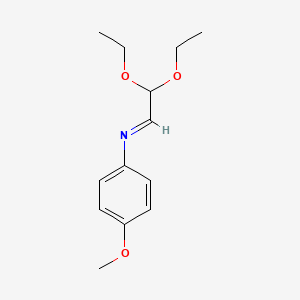
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
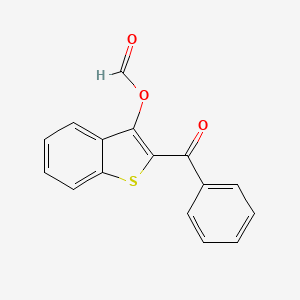
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
